![molecular formula C12H14Br4O4 B14491484 2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol) CAS No. 63298-81-7](/img/structure/B14491484.png)
2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol): is a brominated organic compound It is characterized by the presence of multiple bromine atoms attached to a phenylene ring, which is further connected to ethan-1-ol groups through methyleneoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol) typically involves the bromination of a precursor compound, followed by the introduction of ethan-1-ol groups. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pressures to ensure selective bromination at the desired positions on the phenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and separation techniques to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenolic derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenolic compounds, while reduction can produce less brominated derivatives.
Scientific Research Applications
2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol): has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated intermediates.
Biology: The compound’s brominated structure makes it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism of action of 2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol) involves its interaction with molecular targets through its brominated phenylene structure. The bromine atoms can participate in various chemical interactions, including halogen bonding and electron withdrawal, which can influence the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as its role in organic synthesis or its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated compound used as a flame retardant and in the production of epoxy resins.
Tetrabromoethane: A halogenated hydrocarbon with applications in mineral separation and organic synthesis.
Tetrabromophthalic anhydride: Used in the production of flame retardants and as an intermediate in organic synthesis.
Uniqueness
2,2’-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol): is unique due to its specific structure, which combines a brominated phenylene ring with ethan-1-ol groups. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
63298-81-7 |
|---|---|
Molecular Formula |
C12H14Br4O4 |
Molecular Weight |
541.85 g/mol |
IUPAC Name |
2-[[2,3,4,6-tetrabromo-5-(2-hydroxyethoxymethyl)phenyl]methoxy]ethanol |
InChI |
InChI=1S/C12H14Br4O4/c13-9-7(5-19-3-1-17)10(14)12(16)11(15)8(9)6-20-4-2-18/h17-18H,1-6H2 |
InChI Key |
QDOLRUDBTHGPFH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC1=C(C(=C(C(=C1Br)Br)Br)COCCO)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



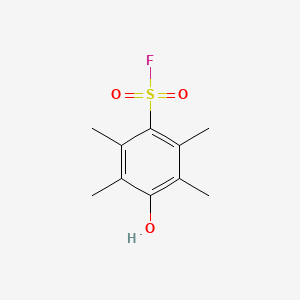

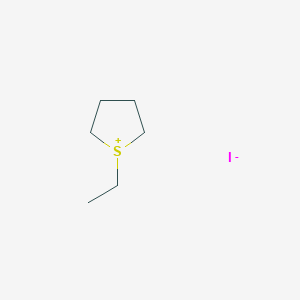

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
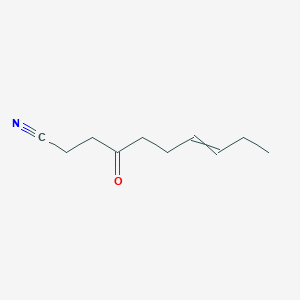
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
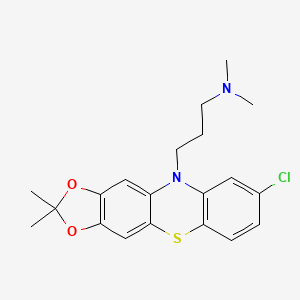
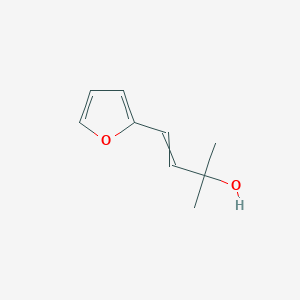



![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
